molecular formula C8H15N B13796808 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)

1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)

Cat. No.: B13796808
M. Wt: 125.21 g/mol
InChI Key: CJNWCWVQGCSQRA-YUMQZZPRSA-N
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Description

The compound 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) is a bicyclic organic molecule featuring a fused cyclopentane and pyridine ring system. Its octahydro designation indicates full saturation of the cyclopentane ring, while the pyridine ring retains aromaticity. This compound falls under the 9CI (Ninth Collective Index) nomenclature, a system for indexing chemical substances .

Key structural attributes:

  • Molecular framework: Fused cyclopentane-pyridine system.
  • Saturation: Eight hydrogen atoms saturate the cyclopentane ring.
  • Stereochemistry: Cis configuration at the 4a position ensures planar rigidity.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m0/s1

InChI Key

CJNWCWVQGCSQRA-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2CCCN[C@H]2C1

Canonical SMILES

C1CC2CCCNC2C1

Origin of Product

United States

Preparation Methods

Pd/Au-Relay Catalyzed Sequential Cyclization (Heck/Sonogashira Coupling)

A highly diastereoselective synthetic strategy was developed to construct the octahydro-1H-cyclopenta[b]pyridine skeleton via a Pd/Au-relay catalyzed reaction sequence. The process involves:

  • Step 1: Intramolecular Heck-type cyclization of (Z)-1-iodo-1,6-diene to form a piperidine intermediate.
  • Step 2: Sonogashira coupling with an alkyne to introduce a 1,5-enyne motif.
  • Step 3: 1,5-enyne cyclization catalyzed by gold complex (IPrAuCl/AgBF4), leading to the formation of the octahydro-1H-cyclopenta[b]pyridine core.

This method achieves excellent diastereoselectivity (>99.5:1) and operates under low palladium catalyst loading without the need for copper co-catalyst, enhancing the reaction's efficiency and environmental profile.

Reaction Step Catalyst/System Outcome Reference
Intramolecular Heck cyclization Pd catalyst Piperidine intermediate RSC Publication
Sonogashira coupling Pd catalyst (copper-free) 1,5-enyne piperidine derivatives RSC Publication
1,5-Enyne cyclization IPrAuCl/AgBF4 (Au catalyst) Octahydro-1H-cyclopenta[b]pyridine (diastereoselective) RSC Publication

This approach represents a novel and efficient route to the target compound, with broad substrate scope and high stereochemical control.

Cascade Aza-Piancatelli and Cycloaddition Reactions

Another innovative synthetic route involves cascade reactions combining aza-Piancatelli rearrangement and cycloaddition steps. This method emphasizes pot, atom, and step economy (PASE) principles, leading to the generation of octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds closely related structurally to the target compound.

Key features include:

  • Use of furyl carbinols as starting materials.
  • Lewis acid catalysis to promote the cascade sequence.
  • Formation of complex bicyclic frameworks with excellent regio- and diastereoselectivity.
  • Potential for synthesizing related alkaloid frameworks and derivatives.
Reaction Type Catalysis Product Type Reference
Aza-Piancatelli rearrangement Lewis acid Octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds PubMed
[3+3] / [4+2] Cycloaddition Lewis acid Polycyclic nitrogen heterocycles PubMed

Though this method targets a closely related scaffold, it provides valuable insights into the construction of octahydro-cyclopenta[b]pyridine frameworks with controlled stereochemistry.

Comparative Analysis of Preparation Methods

Feature Pd/Au-Relay Catalyzed Method Cascade Aza-Piancatelli Method
Starting Materials (Z)-1-iodo-1,6-diene, alkynes Furyl carbinols
Catalysts Palladium, Gold complexes Lewis acids
Reaction Type Sequential Heck, Sonogashira, enyne cyclization Cascade aza-Piancatelli and cycloaddition
Diastereoselectivity >99.5:1 Excellent regio- and diastereoselectivity
Catalyst Loading Low Pd catalyst, copper-free Lewis acid catalytic amounts
Step Economy Multi-step but efficient relay catalysis Pot, atom, and step economy (PASE) focused
Product Scope Octahydro-1H-cyclopenta[b]pyridine derivatives Octahydro-4H-cyclopenta[b]pyridin-6-one and related alkaloids
Environmental Considerations Copper-free, low Pd loading Use of Lewis acids, potentially greener

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound is recognized for its structural similarity to various bioactive natural products. It serves as a core structure in the design of new pharmaceuticals targeting neurological disorders due to its potential activity as a GABA analogue. Research has shown that derivatives of octahydro-1H-cyclopenta[b]pyridine can exhibit enhanced binding affinity to GABA receptors, which are crucial in treating conditions such as anxiety and epilepsy .
  • Synthesis of Bioactive Molecules :
    • A novel diastereoselective synthesis strategy has been developed to produce octahydro-1H-cyclopenta[b]pyridine derivatives from (Z)-1-iodo-1,6-diene and alkyne via palladium/gold relay catalysis. This method allows for the efficient construction of piperidines with high selectivity, which are valuable in drug discovery .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound serves as an important building block in organic synthesis. Its unique bicyclic structure allows chemists to create complex molecular architectures through various coupling reactions, including Heck and Sonogashira reactions. These reactions facilitate the formation of carbon-carbon bonds essential for synthesizing diverse organic compounds .
  • Cosmetic Formulations :
    • Recent studies have explored the use of octahydro-1H-cyclopenta[b]pyridine derivatives in cosmetic formulations due to their favorable sensory properties and potential skin benefits. The development of stable and effective topical formulations utilizing these compounds has been documented, highlighting their role in enhancing product performance .

Material Science Applications

  • Polymer Chemistry :
    • The compound's structural characteristics lend themselves to applications in polymer chemistry, where it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research indicates that incorporating bicyclic structures into polymers can lead to improved material performance in various applications .
  • Nanotechnology :
    • There is ongoing research into the use of octahydro-1H-cyclopenta[b]pyridine in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability of these compounds to form stable complexes with drugs enhances their bioavailability and therapeutic efficacy .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryResearchGate Study on GABA Analogs Identified derivatives showed increased binding affinity to GABA receptors, indicating potential therapeutic uses.
Organic SynthesisRSC Publication on Diastereoselective Synthesis Developed a new synthetic route yielding high selectivity for piperidine derivatives essential in drug discovery.
Cosmetic FormulationsBrazilian Journal of Pharmaceutical Sciences Demonstrated effectiveness of formulations incorporating octahydro-1H-cyclopenta[b]pyridine derivatives for skin hydration.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as protease activated receptor 1 (PAR1) antagonists, which are promising antiplatelet targets to prevent thrombotic cardiovascular events . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related bicyclic pyridine derivatives, focusing on molecular properties, substituents, and applications.

Structural Analogues

Compound Name (9CI) CAS Number Molecular Formula Key Features Applications/Notes
1H-Cyclopenta[b]pyridine,octahydro- - C₈H₁₃N Fully saturated cyclopentane; cis stereochemistry. Potential intermediates in organic synthesis .
1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl- 116183-67-6 C₁₀H₁₉N Methyl substituents at 4,7 positions; altered steric effects. Likely used in chiral catalysis or pharma .
1H-Cyclopenta[b]pyridine-2,5-dione,hexahydro- 186247-20-1 C₈H₁₁NO₂ Partially unsaturated with ketone groups; higher polarity. Possible precursor for bioactive molecules .
5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl- 146339-05-1 C₁₂H₂₁NO Oxazine ring fused with pyridine; enhanced hydrogen-bonding capacity. Nitrification inhibitors or agrochemicals .

Functional and Stereochemical Differences

Saturation vs. Hexahydro derivatives (e.g., 186247-20-1) exhibit partial unsaturation, enhancing reactivity toward electrophilic substitution .

Substituent Effects :

  • Methyl or ethyl groups (e.g., 116183-67-6) introduce steric hindrance, impacting binding affinity in catalytic or biological systems .
  • Oxygen-containing heterocycles (e.g., 146339-05-1) improve solubility and interaction with polar substrates .

Stereochemical Complexity :

  • The 4aS-cis configuration in the target compound distinguishes it from stereoisomers like 1H-Cyclopenta[c]pyridin-1-one,5-ethyl- (CAS 340268-41-9), where trans configurations may alter metabolic stability .

Research Findings

  • Synthetic Utility : Octahydrocyclopenta[b]pyridines are often intermediates in synthesizing alkaloid-like molecules. For example, derivatives with ester groups (e.g., methyl or isopropyl esters) show promise in peptide mimetics .
  • Agrochemical Relevance : Compounds like nitrapyrin (2-chloro-6-(trichloromethyl)pyridine, CAS 1929-82-4) share structural motifs with bicyclic pyridines but are optimized for nitrification inhibition .
  • Thermodynamic Stability: Fully saturated systems (e.g., octahydro derivatives) exhibit higher thermal stability compared to partially unsaturated analogues, as noted in computational studies on similar frameworks .

Biological Activity

1H-Cyclopenta[b]pyridine, octahydro-, (4aS-cis)-(9CI) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H15N
  • Molecular Weight : 125.21 g/mol
  • CAS Number : 51501-54-3

This compound is characterized by a saturated bicyclic framework that influences its biological interactions and pharmacological properties.

Biological Activity Overview

1H-Cyclopenta[b]pyridine derivatives have been investigated for their biological activities, particularly in the realms of antiviral, insecticidal, and fungicidal applications.

Antiviral Activity

Recent studies have demonstrated that certain derivatives of cyclopenta[b]pyridines exhibit significant antiviral properties. For instance, a study focusing on 5-aryl-cyclopenta[c]pyridine derivatives revealed that some compounds showed superior activity against tobacco mosaic virus (TMV) compared to standard antiviral agents like ribavirin. Notably, compound 4k demonstrated an inactivation effect of 51.1% at a concentration of 500 μg/mL .

Insecticidal and Fungicidal Activity

Insecticidal and fungicidal activities were also notable among these derivatives. For example, certain compounds exhibited high larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities against pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, and Phytophthora infestans. Compound 4i achieved an inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL .

The synthesis of octahydro-1H-cyclopenta[b]pyridine derivatives typically involves complex catalytic processes. A highly diastereoselective synthesis strategy has been developed utilizing Pd/Au relay catalysis, which allows for the efficient construction of the bicyclic skeleton from readily available precursors .

The mechanism of action for the biological activity of these compounds is believed to involve interactions with specific viral proteins or cellular pathways that regulate physiological responses to infections or pest infestations.

Case Study 1: Antiviral Efficacy

In a comparative study, the antiviral efficacy of compound 4k was assessed alongside commercial antiviral agents. The results indicated that it not only matched but exceeded the performance of ribavirin in terms of TMV inhibition, showcasing its potential as a lead compound for further development in antiviral therapies .

Case Study 2: Agricultural Applications

Another investigation focused on the agricultural potential of cyclopenta[b]pyridine derivatives highlighted their effectiveness in controlling agricultural pests and diseases. The study underscored the need for new agrochemicals amid rising resistance to existing pesticides, positioning these compounds as promising candidates for future formulations .

Data Tables

Compound Activity Type Concentration (μg/mL) Inhibition Ratio (%)
Compound 4kAntiviral50051.1
Compound 4iFungicidal5091.9
Compound 4gAntiviral500Higher than ribavirin

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